![molecular formula C10H14N2O4 B13876262 3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid CAS No. 827029-19-6](/img/structure/B13876262.png)
3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid: is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group at the 5-position of the oxazole ring, an amino group at the 3-position, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-hydroxy ketone with an amide in the presence of a dehydrating agent.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The amino and tert-butyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anticancer properties.
Materials Science: It is explored for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(5-tert-Butyl-1,3-oxazol-2-yl)propanoic acid: This compound is structurally similar but lacks the amino group at the 3-position.
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate: Another oxazole derivative with different substituents and applications.
Uniqueness
3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
827029-19-6 |
|---|---|
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
3-[(5-tert-butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)6-4-7(12-16-6)11-8(13)5-9(14)15/h4H,5H2,1-3H3,(H,14,15)(H,11,12,13) |
InChI 键 |
DYFFVMXOGPEZAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


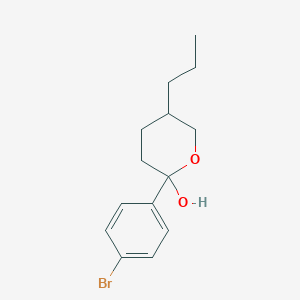
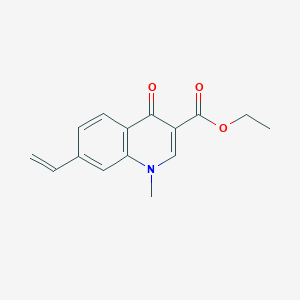
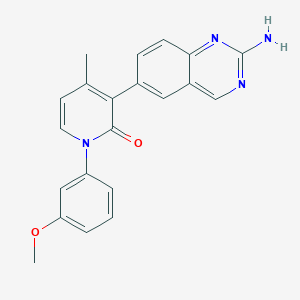
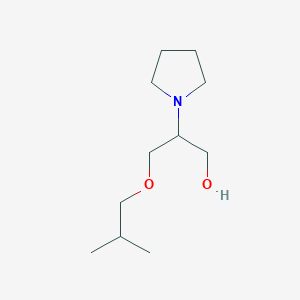
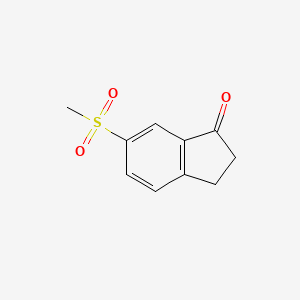
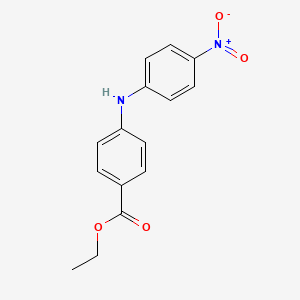
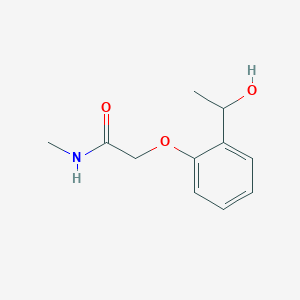
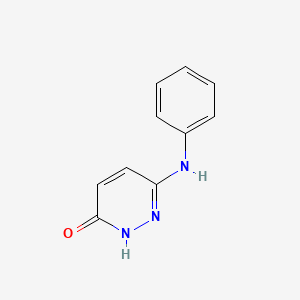
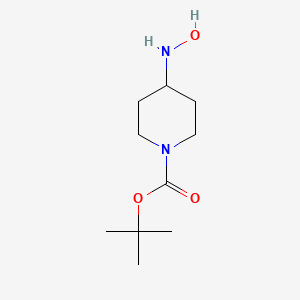
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
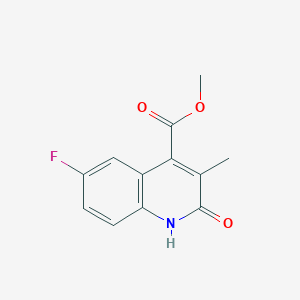
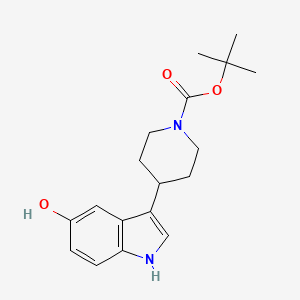
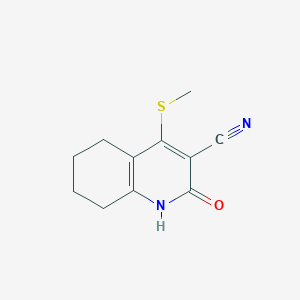
![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)
